Magnesium tartrate
Description
Contextualization within Coordination Chemistry and Organic-Inorganic Hybrid Materials
In the field of coordination chemistry, magnesium tartrate exemplifies how metal ions and organic ligands assemble to form well-defined structures. The tartrate anion, a dihydroxyl derivative of succinic acid, acts as a versatile ligand, capable of chelating metal ions like magnesium through its carboxylate and hydroxyl groups. wikipedia.orgnih.gov This interaction leads to the formation of coordination compounds with varying dimensionalities, from simple dimers to extended one-, two-, and three-dimensional frameworks. acs.org
This compound is also integral to the study of organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components, often resulting in novel functionalities. sci-hub.se this compound itself is an organic-inorganic hybrid material, and it can also serve as a precursor for other materials, such as magnesium oxide nanoparticles. springerprofessional.deresearchgate.net Its synthesis and structural characterization provide insights into how to control the architecture of hybrid materials at the molecular level. Research has explored incorporating tartrate into layered double hydroxides (LDHs) with magnesium, further demonstrating its role in creating structured hybrid composites. osti.gov
Overview of D-Tartaric Acid, L-Tartaric Acid, D,L-Tartaric Acid (Racemic), and Meso-Tartaric Acid Isomerism in Magnesium Complexation
Tartaric acid (C₄H₆O₆) is a chiral molecule that exists as four different stereoisomers: the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid), its enantiomer D-(-)-tartaric acid ((2S,3S)-tartaric acid), the racemic mixture D,L-tartaric acid, and the achiral meso-tartaric acid. wikipedia.orgnih.govatamanchemicals.com The specific stereochemistry of the tartaric acid used as a ligand has a profound impact on the crystal structure of the resulting this compound complex.
Hydrothermal synthesis using different tartaric acid isomers and magnesium acetate (B1210297) at various temperatures yields a remarkable diversity of crystalline structures. acs.orgacs.org A systematic study revealed that the reaction of magnesium ions with D,L-, D-, and meso-tartaric acid results in at least nine distinct crystalline modifications, demonstrating that the chirality and symmetry of the organic ligand dictate the architecture of the resulting coordination polymer. acs.org
For instance, at 100 °C, racemic D,L-tartaric acid forms a dimeric structure, while the chiral D-tartaric acid forms a layered, two-dimensional framework. acs.org At higher temperatures (125-150 °C), the racemic acid yields a 2-D coordination polymer, whereas the D-acid produces a 3-D network. acs.org This illustrates that the chiral isomers tend to form structures with higher dimensionality and less hydration compared to their racemic counterparts synthesized under identical conditions. acs.orgacs.org The meso-tartrate (B1217512), being achiral, produces its own unique set of one- and three-dimensional structures. acs.orgfigshare.com This complexity highlights the richness of chiral inorganic-organic framework chemistry. acs.orgacs.org
Table 1: Crystalline Modifications of this compound from Different Tartaric Acid Isomers Data sourced from hydrothermal synthesis experiments. acs.orgacs.orgfigshare.com
| Tartaric Acid Isomer | Synthesis Temp. (°C) | Chemical Formula | Dimensionality | Crystal System/Space Group |
|---|---|---|---|---|
| D,L- (Racemic) | 100 | [Mg(C₄H₄O₆)(H₂O)₂]·3H₂O | 0-D (Dimer) | Orthorhombic (Pban) |
| D,L- (Racemic) | 125-150 | [Mg(C₄H₄O₆)(H₂O)]·H₂O | 2-D | Monoclinic (P2/c) |
| D- | 100 | [Mg(C₄H₄O₆)(H₂O)]·1.5H₂O | 2-D | Orthorhombic (P2₁2₁2₁) |
| D- | 125-150 | Mg(C₄H₄O₆)·1.5H₂O | 3-D | Orthorhombic (C222₁) |
| D- (from dehydration of above) | 85 (vacuum) | Mg(C₄H₄O₆) | 3-D | Orthorhombic (I222) |
| meso- | 100 | [Mg(C₄H₄O₆)(H₂O)₂]·H₂O | 1-D (Chain) | Monoclinic (P2₁/n) |
| meso- | 100 | [Mg(C₄H₄O₆)(H₂O)₂]·H₂O | 1-D (Chain) | Orthorhombic (Pbca) |
| meso- | 125-150 | [Mg(C₄H₄O₆)(H₂O)₂] | 1-D (Chain) | Monoclinic (P2₁/c) |
| meso- | 200 | Mg(C₄H₄O₆) | 3-D | Monoclinic (C2/c) |
Significance of this compound in Emerging Material Science Paradigms
The unique properties of this compound make it a compound of interest in various areas of material science. Its well-defined structure and predictable decomposition behavior are particularly significant.
Precursor for Magnesium Oxide Nanoparticles: One of the most notable applications of this compound is as a precursor for the synthesis of magnesium oxide (MgO) nanoparticles. researchgate.net Thermal decomposition, or calcination, of this compound crystals at elevated temperatures (around 400-600 °C) yields MgO. springerprofessional.deresearchgate.net This method allows for control over the particle size and morphology of the resulting nanoparticles. researchgate.netnanografi.com MgO nanoparticles are valuable in catalysis, electronics, and for their antibacterial properties due to their high surface area and reactivity. nanografi.comnih.gov
Thermal Properties and Decomposition: The thermal stability and decomposition pathway of this compound have been studied in detail. This compound tetrahydrate (MgC₄H₄O₆·4H₂O), a common form grown at ambient temperature, is stable up to approximately 39 °C. ijariie.com Beyond this temperature, it undergoes a multi-stage decomposition process. The initial stages involve the loss of water molecules, followed by the decomposition of the anhydrous tartrate into intermediates like magnesium oxalate (B1200264) and finally to magnesium carbonate and magnesium oxide at higher temperatures. ijariie.com This controlled decomposition is fundamental to its use as a precursor. springerprofessional.de Furthermore, the thermal decomposition can yield yellow-colored dicarbonyl compounds, suggesting potential applications as colorants or dyes. springerprofessional.deresearchgate.net
Table 2: Thermal Decomposition Stages of this compound Tetrahydrate Data from Thermogravimetric Analysis (TGA). ijariie.com
| Decomposition Stage | Temperature Range (°C) | Process |
|---|---|---|
| 1 | 39 - 197 | Dehydration: Loss of four water molecules (H₂O) |
| 2 | 325 - 432 | Decomposition of anhydrous this compound to magnesium oxalate (MgC₂O₄) |
| 3 | 432 - 616 | Decomposition of magnesium oxalate to magnesium carbonate (MgCO₃) |
Optical Properties: Research into this compound crystals has also indicated potential for applications in optics. Crystals grown by the slow evaporation or gel growth methods have shown high transparency in the visible and near-infrared (NIR) regions, with a wide band gap. ijariie.comresearchgate.net These characteristics suggest that this compound could be a promising material for non-linear optical (NLO) applications, which are crucial for technologies like optical switches and modulators. ijariie.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Mg/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZDLCBWNVUYIR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20752-56-1 | |
| Record name | Magnesium tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies and Crystal Growth Phenomena of Magnesium Tartrate
Solution-Based Crystal Growth Techniques
Solution-based methods are fundamental in the synthesis of magnesium tartrate, offering pathways to both macroscopic single crystals and nanoscale particles through controlled precipitation and evaporation.
The slow evaporation solution growth technique is a conventional and effective method for producing large, high-quality single crystals. This method relies on the gradual increase in solute concentration in a solution as the solvent evaporates, leading to supersaturation and subsequent crystal nucleation and growth.
For the synthesis of this compound single crystals, a typical procedure involves dissolving stoichiometric amounts of L-tartaric acid and magnesium sulfate (B86663) in a solvent, usually double-distilled water. researchgate.net The solution is continuously stirred to ensure homogeneity and then filtered to remove any impurities. The clear, saturated solution is then left undisturbed in a controlled environment to allow for slow evaporation of the solvent at a constant temperature. Over a period, typically around 30 days, well-defined single crystals of this compound can be harvested. researchgate.net One study reported the growth of crystals with dimensions of 28mm X 28mm X 2mm using this technique. researchgate.net
Table 1: Parameters for Slow Evaporation Growth of this compound
| Parameter | Details | Source |
|---|---|---|
| Precursors | L-tartaric acid, Magnesium sulfate | researchgate.net |
| Solvent | Double distilled water | researchgate.net |
| Method | Slow evaporation solution growth | researchgate.net |
| Growth Period | 30 days | researchgate.net |
| Crystal Dimensions | 28mm X 28mm X 2mm | researchgate.net |
Wet chemical synthesis is a versatile bottom-up approach used to produce nanoparticles with controlled size and morphology. This method involves chemical reactions between precursors in a liquid medium, leading to the precipitation of the desired compound in nanoparticle form.
This compound nanoparticles have been successfully synthesized using a wet chemical method. isroset.org This process involves the reaction of aqueous solutions of magnesium chloride (MgCl₂) and tartaric acid. isroset.org The formation of the this compound product is facilitated by the addition of sodium metasilicate (B1246114) (SMS). isroset.org To control particle size and prevent agglomeration, a surfactant such as Triton X-100 is often incorporated into the reaction mixture. isroset.org Research has shown this method yields orthorhombic this compound nanoparticles. isroset.org
Table 2: Reagents for Wet Chemical Synthesis of this compound Nanoparticles
| Reagent | Function | Source |
|---|---|---|
| Magnesium Chloride (MgCl₂) | Magnesium ion source | isroset.org |
| Tartaric Acid | Tartrate ion source | isroset.org |
| Sodium Metasilicate (SMS) | Facilitates product formation | isroset.org |
| Triton X-100 | Surfactant (controls size/morphology) | isroset.org |
Gel Growth Methods for this compound Crystals
Gel growth techniques offer a unique environment for the crystallization of compounds with low solubility, providing a diffusion-controlled medium that suppresses rapid nucleation and allows for the growth of high-quality crystals.
The single diffusion technique within a silica (B1680970) gel matrix is a widely reported method for growing this compound crystals. ijariie.comijirset.com In this method, the gel acts as a three-dimensional, porous medium that controls the diffusion of reactants, leading to a slow and controlled reaction that favors the growth of well-defined crystals.
The process begins with the preparation of a silica gel by acidifying a solution of sodium metasilicate with tartaric acid. ijariie.comijariie.com This mixture is then transferred to a crystallization apparatus, typically a borosilicate glass test tube, and allowed to set. ijariie.comijirset.com Once the gel has set, an aqueous solution of a magnesium salt, such as magnesium chloride or magnesium nitrate (B79036), is carefully layered on top of the gel. ijariie.comijirset.com The magnesium ions then diffuse slowly into the gel matrix, where they react with the tartrate ions already present to form this compound crystals within the gel column or at the gel-liquid interface. ijirset.com Crystals grown via this method have been reported to be opaque and spherulitic, with an orthorhombic crystal system. ijariie.comijirset.com
The quality, size, and morphology of crystals grown in a gel medium are highly dependent on several experimental parameters. scholarsresearchlibrary.com Optimization of these parameters is crucial for achieving desired crystal characteristics.
pH: The pH of the gel is a critical factor influencing the growth process. For this compound and related tartrate crystals, a pH value of around 4.5 to 5.0 is often found to be optimal. ijariie.comijariie.comjmaterenvironsci.com This is achieved by carefully controlling the addition of the acidic solution (tartaric acid) to the sodium metasilicate solution. ijariie.com
Concentration of Reactants: The concentration of the reactants, namely the tartaric acid within the gel and the magnesium salt solution layered on top, directly affects the supersaturation level and, consequently, the nucleation density and growth rate. Studies have employed tartaric acid concentrations of 1 M and magnesium nitrate concentrations of 2 M. ijirset.com
Gel Density: The density of the silica gel, determined by the specific gravity of the sodium metasilicate solution, influences the diffusion rate of the cations. A specific gravity of 1.05 g/cm³ is commonly used for growing magnesium levo-tartrate crystals. ijirset.com The gel setting time is another important parameter, as it ensures the gel structure is sufficiently rigid before the supernatant is added. scholarsresearchlibrary.com
Table 3: Optimized Parameters for Gel Growth of Magnesium Levo-Tartrate
| Parameter | Optimized Value | Source |
|---|---|---|
| Specific Gravity of Sodium Metasilicate | 1.05 g/cm³ | ijirset.com |
| pH of Silica Gel | 5.00 | ijirset.com |
| Concentration of Levo-Tartaric Acid | 1 M | ijirset.com |
| Concentration of Magnesium Nitrate | 2 M | ijirset.com |
| Temperature | Room Temperature | ijirset.com |
External stimuli can be applied during the crystal growth process to influence nucleation and crystal quality. Research on magnesium-doped copper tartrate (MgCT) crystals grown in a silica gel medium has demonstrated the effect of light radiation. jmaterenvironsci.comresearchgate.netresearchgate.net
In these studies, the crystallization apparatus was exposed to different light sources, such as a compact fluorescent lamp (CFL) and a semiconductor laser (635 nm), during the growth period. jmaterenvironsci.comresearchgate.net It was observed that light radiation interacts with the gel medium and can reduce the nucleation rate. jmaterenvironsci.com Specifically, laser irradiation was found to be more effective in reducing nucleation compared to CFL or growth without any irradiation. jmaterenvironsci.com This reduction in nucleation can lead to the growth of larger and more transparent crystals. jmaterenvironsci.comresearchgate.net This technique offers a method to enhance the size and quality of gel-grown crystals by manipulating the nucleation process through external energy sources. jmaterenvironsci.com
Hydrothermal Synthesis Routes for Crystalline Modifications
Hydrothermal synthesis has been established as a versatile method for producing diverse crystalline modifications of this compound. This technique, which involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and under elevated pressure, allows for precise control over the crystallization process, leading to the formation of distinct phases with unique structural characteristics. unisalento.it Key parameters influencing the final product include reaction temperature and the specific stereoisomer of tartaric acid used as a ligand source.
Temperature-Dependent Formation of Distinct this compound Phases
The temperature of the hydrothermal reaction is a critical factor that dictates the resulting crystalline phase of this compound. Systematic studies have revealed that variations in temperature, typically within the range of 100°C to 200°C, can lead to the formation of different structural polymorphs from the same set of reactants. researchgate.net
For instance, when utilizing racemic D,L-tartaric acid, a reaction at 100°C yields a dimeric form of this compound, specifically Mg(d,l-tart)(H₂O)₂·3H₂O. researchgate.net However, increasing the temperature to a range of 125-150°C results in the formation of a different product: a two-dimensional coordination polymer with the formula Mg(d,l-tart)(H₂O)·3H₂O. researchgate.net This demonstrates a clear temperature-dependent conversion from a discrete molecular structure to a polymeric framework. This polymorphic behavior highlights the thermodynamic and kinetic control exerted by temperature on the crystallization pathway.
Role of Tartaric Acid Isomerism (D, L, D,L, Meso) in Hydrothermal Product Diversity
The stereochemistry of the tartaric acid ligand is a fundamental determinant of the product's structure in the hydrothermal synthesis of this compound. Tartaric acid exists as four stereoisomers: the enantiomers D-(-) and L-(+), the racemic mixture D,L, and the achiral meso form. mdpi.com The use of these different isomers has been shown to produce a variety of distinct this compound compounds, with as many as nine different crystalline modifications identified. researchgate.net
Reactions involving the racemic D,L-acid at different temperatures yield specific racemic crystals, such as a dimeric structure (Mg(d,l-tart)(H₂O)₂·3H₂O) and a 2D coordination polymer. researchgate.netresearchgate.net In contrast, using enantiomerically pure L-tartaric acid or D-tartaric acid leads to chiral products. For example, Mg(l-tart) particles prepared at room temperature typically exhibit irregular shapes. researchgate.net The distinct physical properties, such as morphology and filterability, observed between the products derived from L-tartaric acid and D,L-tartaric acid underscore the profound impact of isomerism on the final material characteristics. researchgate.net The meso-form of tartaric acid also directs the formation of unique crystalline structures under hydrothermal conditions. researchgate.net
| Tartaric Acid Isomer | Synthesis Temperature (°C) | Resulting this compound Phase | Crystal System / Space Group |
|---|---|---|---|
| D,L-tartaric acid | 100 | Mg(d,l-tart)(H₂O)₂·3H₂O (Dimeric) | Pban |
| D,L-tartaric acid | 125-150 | Mg(d,l-tart)(H₂O)·3H₂O (2D Polymer) | P2/c |
Directed Synthesis of Magnesium-Based Materials Utilizing Tartrate Precursors
This compound serves as a valuable precursor material for the directed synthesis of other magnesium-based compounds, most notably magnesium oxide (MgO). The controlled thermal decomposition of this compound allows for the production of MgO with specific morphologies and properties, such as nanoparticles.
This compound as a Precursor for Magnesium Oxide Nanomaterial Synthesis
This compound is effectively employed as a precursor in chemical synthesis routes, like the sol-gel and precursor methods, to generate magnesium oxide (MgO) nanoparticles. nih.govresearchgate.net In a typical process, a this compound precursor is first formed, often by reacting a magnesium salt like magnesium acetate (B1210297) with tartaric acid. researchgate.net This intermediate precursor is then subjected to calcination at elevated temperatures (e.g., 500°C to 600°C) to induce thermal decomposition, yielding MgO as the final product. nih.govlew.ro
This method offers advantages in controlling the final properties of the MgO nanomaterials. For example, MgO nanoparticles obtained via the tartrate precursor route have been shown to possess a cubic crystal structure with average crystallite sizes as small as 10.2 nm. lew.ro The use of tartaric acid as a complexing agent in the sol-gel process is a key factor in producing MgO with a small crystallite size and high purity. nih.govorientjchem.org
Mechanisms of Precursor Decomposition to Targeted Oxide Phases
The thermal decomposition of this compound into magnesium oxide is a multi-stage process that can be elucidated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov The process generally involves an initial dehydration step followed by the decomposition of the organic tartrate component, ultimately leaving a residue of magnesium oxide.
The decomposition pathway can be summarized in the following stages:
Dehydration: The first stage involves the loss of water molecules of hydration. For this compound tetrahydrate, this process begins at temperatures around 39°C and continues with further heating, resulting in the anhydrous form. Thermal analysis curves show a significant weight loss corresponding to this removal of water. nih.gov
Decomposition of Tartrate Ligands: Following dehydration, the anhydrous this compound begins to decompose at higher temperatures. This stage involves the breakdown of the organic tartrate structure.
| Decomposition Stage | Temperature Range | Event | Final Product |
|---|---|---|---|
| 1 | Starts ~39°C | Loss of water molecules (Dehydration) | Anhydrous this compound |
| 2 | Intermediate Temperatures | Decomposition of organic tartrate ligands | Intermediate phases |
| 3 | > 500°C | Formation of stable oxide residue | Magnesium Oxide (MgO) |
Crystallographic and Advanced Structural Investigations of Magnesium Tartrate
Determination of Crystal System and Lattice Parameters
Powder X-ray Diffraction Analysis of Orthorhombic Phases
Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of materials. Studies on magnesium tartrate crystals, particularly those grown using the gel technique, have consistently identified an orthorhombic crystal system. ijariie.comijariie.comijariie.com The sharp peaks observed in the PXRD patterns are indicative of a well-defined, crystalline structure. ijariie.comijariie.com For instance, this compound tetrahydrate crystals grown at ambient temperature via a single diffusion silica (B1680970) gel method were confirmed to possess an orthorhombic crystal system. ijariie.comijariie.com Similarly, magnesium levo-tartrate crystals grown through a single diffusion reaction in hydro silica gel also exhibited an orthorhombic structure. ijirset.com The analysis of PXRD data confirms the crystalline nature of the powdered samples and provides the basis for determining unit cell parameters and d-values. ijirset.com
Unit Cell Parameter Refinement and d-Spacing Analysis
The refinement of unit cell parameters from PXRD data provides precise dimensions of the crystal lattice. For orthorhombic this compound tetrahydrate (MgC₄H₄O₆·4H₂O), the lattice parameters have been determined as a = 9.1820 Å, b = 11.2062 Å, and c = 7.9529 Å. ijariie.comijariie.com This level of detail is crucial for understanding the spatial arrangement of atoms within the crystal. The d-spacing values, which represent the interplanar spacing in the crystal lattice, are calculated from the 2θ values obtained in the PXRD pattern. The consistency between observed and calculated d-spacing values further validates the determined orthorhombic structure. ijirset.com
Below is a data table summarizing the crystallographic parameters for a specific orthorhombic phase of this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| a (Å) | 9.1820 |
| b (Å) | 11.2062 |
| c (Å) | 7.9529 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Reference: ijariie.comijariie.com |
Polymorphism and Crystalline Modifications of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.govresearchgate.net this compound is a prime example of a compound that displays extensive polymorphism, with its crystalline form being highly dependent on the stereochemistry of the tartrate ligand and the synthesis conditions. figshare.comacs.orgacs.org
Structural Diversity Across Racemic, Chiral, and Achiral Magnesium Tartrates
The chirality of the tartaric acid used in the synthesis of this compound plays a pivotal role in determining the final crystal architecture. figshare.comacs.org Hydrothermal reactions involving magnesium acetate (B1210297) tetrahydrate and different forms of tartaric acid (d,l-, d-, and meso-) have yielded a variety of crystalline modifications. figshare.comacs.org
Racemic (d,l-) Magnesium Tartrates: Reactions with d,l-tartaric acid at 100 °C produced a dimeric form, Mg(d,l-tart)(H₂O)₂·3H₂O, which crystallizes in the Pban space group. figshare.comacs.org At a higher temperature range of 125–150 °C, a two-dimensional coordination polymer, Mg(d,l-tart)(H₂O)·3H₂O, with a P2/c space group was formed. figshare.comacs.org
Chiral (d-) Magnesium Tartrates: Using d-tartaric acid under the same temperature conditions resulted in entirely different structures. figshare.comresearchgate.net At 100 °C, a layered structure, Mg(d-tart)(H₂O)·1.5H₂O (P2₁2₁2₁), was obtained, and at 125–150 °C, a three-dimensional network, Mg(d-tart)·1.5H₂O (C222₁), was formed. figshare.comacs.org
Achiral (meso-) Magnesium Tartrates: Reactions with meso-tartaric acid yielded four distinct achiral structures at different temperatures, ranging from one-dimensional chains to a three-dimensional framework. figshare.comacs.org
This demonstrates that chiral and racemic magnesium tartrates adopt fundamentally different architectures, with the chiral forms often exhibiting higher dimensionality and lower hydration levels at equivalent temperatures. figshare.comresearchgate.net
Variations in Hydration States and their Crystallographic Impact
The level of hydration, or the number of water molecules incorporated into the crystal lattice, significantly influences the structure of this compound. figshare.comacs.org Generally, as the synthesis temperature increases, the resulting structures become less hydrated and more condensed. figshare.comacs.org This trend suggests that the reactions are under thermodynamic control. figshare.comacs.org
For example, the racemic Mg(d,l-tart)(H₂O)₂·3H₂O contains a total of five water molecules per formula unit, while the chiral Mg(d-tart)(H₂O)·1.5H₂O formed at a similar temperature has significantly fewer. figshare.comacs.org Furthermore, an anhydrous three-dimensional coordination polymer, Mg(d-tart), can be obtained by dehydrating the hydrated chiral form under vacuum. figshare.comacs.org The presence and arrangement of water molecules are critical in stabilizing the crystal structure through hydrogen bonding. The removal of these water molecules can lead to structural transformations.
The following table summarizes the different crystalline modifications of this compound based on the tartaric acid form and hydration state.
| Tartaric Acid Form | Formula | Crystal System/Space Group | Dimensionality |
| d,l- | Mg(d,l-tart)(H₂O)₂·3H₂O | Pban | 0D (Dimer) |
| d,l- | Mg(d,l-tart)(H₂O)·3H₂O | P2/c | 2D |
| d- | Mg(d-tart)(H₂O)·1.5H₂O | P2₁2₁2₁ | 2D (Layered) |
| d- | Mg(d-tart)·1.5H₂O | C222₁ | 3D |
| d- | Mg(d-tart) | I222 | 3D |
| meso- | Mg(meso-tart)(H₂O)₂·H₂O | P2₁/n | 1D |
| meso- | Mg(meso-tart)(H₂O)₂·H₂O | Pbca | 1D |
| meso- | Mg(meso-tart)(H₂O)₂ | P2₁/c | 1D |
| meso- | Mg(meso-tart) | C2/c | 3D |
| Reference: figshare.comacs.org |
Dimensionality of Coordination Polymer Architectures (0D, 1D, 2D, 3D Networks)
Magnesium tartrates exhibit a remarkable range of coordination polymer architectures, from discrete units (0D) to intricate three-dimensional (3D) networks. figshare.comacs.orgacs.org The dimensionality is largely dictated by the connectivity of the magnesium centers and the tartrate ligands.
0D Structures: The racemic this compound, Mg(d,l-tart)(H₂O)₂·3H₂O, exists as a discrete dimeric structure. figshare.comacs.org
1D Structures: Several of the meso-tartrate (B1217512) derivatives form one-dimensional chains. figshare.comacs.org For example, Mg(meso-tart)(H₂O)₂·H₂O (in both P2₁/n and Pbca space groups) and Mg(meso-tart)(H₂O)₂ (P2₁/c) are all 1D coordination polymers. figshare.comacs.org
2D Structures: A two-dimensional coordination polymer is observed in the racemic Mg(d,l-tart)(H₂O)·3H₂O. figshare.comacs.org The chiral Mg(d-tart)(H₂O)·1.5H₂O also forms a layered, or 2D, structure. figshare.comacs.org
3D Structures: Three-dimensional networks are found in both chiral and achiral forms, typically at higher temperatures or in anhydrous conditions. figshare.comacs.org Examples include the chiral Mg(d-tart)·1.5H₂O and the anhydrous Mg(d-tart), as well as the achiral Mg(meso-tart). figshare.comacs.org These 3D frameworks represent highly condensed structures.
The unexpected complexity and structural diversity observed in the seemingly simple this compound system highlight the richness of chiral inorganic-organic framework chemistry. figshare.comacs.orgresearchgate.net
Spontaneous Resolution Phenomena in this compound Systems
Spontaneous resolution, a process where a racemic mixture crystallizes to form a conglomerate of separate enantiopure crystals, has been observed in this compound systems under specific conditions. acs.orgacs.org This phenomenon is particularly influenced by temperature.
Systematic studies on this compound synthesized from d,l-tartaric acid have revealed a fascinating structural diversity dependent on the crystallization temperature. acs.orgresearchgate.net At lower temperatures, racemic crystals tend to form. acs.org However, at elevated temperatures of 180°C and 200°C, d,l-magnesium tartrate undergoes spontaneous resolution. acs.orgresearchgate.net This results in the formation of a conglomerate, which is a physical mixture of enantiopure Mg(d-tart) and Mg(l-tart) crystals. acs.org
Interestingly, the structures formed from enantiopure tartaric acids (d- or l-tartaric acid) under the same conditions are entirely different from their racemic counterparts at lower temperatures. acs.orgacs.org The chiral d-tartrates exhibit higher dimensionalities and are less hydrated than the d,l-analogues formed at the same temperature. acs.orgresearchgate.net This complex structural relationship underscores the richness of chiral inorganic-organic hybrid frameworks. acs.orgacs.org The spontaneous resolution observed at higher temperatures in the this compound system is a notable example of this phenomenon in metal-organic hybrid assemblies. acs.org
Single Crystal X-ray Diffraction for Definitive Structure Elucidation
Single crystal X-ray diffraction (XRD) is a crucial technique for the definitive determination of the three-dimensional atomic arrangement within a crystal. For this compound, this method has been instrumental in elucidating its crystal structure and polymorphism.
This compound tetrahydrate crystals grown by the single diffusion silica gel technique have been analyzed using powder XRD, which confirmed an orthorhombic crystal system. ijariie.com The lattice parameters for these opaque crystals were determined to be a = 9.1820 Å, b = 11.2062 Å, and c = 7.9529 Å. ijariie.com Another study on magnesium levo-tartrate crystals grown via the same method also reported an orthorhombic structure. ijirset.com
Hydrothermal synthesis using different forms of tartaric acid (d,l-, d-, and meso-) between 100°C and 200°C has produced nine different crystalline modifications of this compound. researchgate.net For instance, at 100°C, the reaction with d,l-tartaric acid yields a dimeric form, Mg(d,l-tart)(H2O)2·3H2O, which crystallizes in the Pban space group. researchgate.net Between 125-150°C, a two-dimensional coordination polymer, Mg(d,l-tart)(H2O)·3H2O, with a P2/c space group is formed. researchgate.net
Under mild hydrothermal conditions of 110°C, this compound tends to form hydrates. mdpi.com Powder XRD patterns of these products match well with the calculated patterns from single crystal structures of [Mg(D-TAR)(H2O)·1.5H2O]. mdpi.com
Interactive Data Table: Crystallographic Data for this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| This compound Tetrahydrate | Orthorhombic | - | 9.1820 | 11.2062 | 7.9529 | ijariie.com |
| Mg(d,l-tart)(H2O)2·3H2O | Orthorhombic | Pban | - | - | - | researchgate.net |
| Mg(d,l-tart)(H2O)·3H2O | Monoclinic | P2/c | - | - | - | researchgate.net |
| Magnesium Levo-Tartrate | Orthorhombic | - | - | - | - | ijirset.com |
Microscopic and Nanoscopic Morphological Analysis
Scanning Electron Microscopy (SEM) provides valuable insights into the surface topography and morphology of this compound crystals. Studies have revealed a variety of morphologies depending on the synthesis conditions.
Magnesium levo-tartrate crystals grown in a silica gel column exhibit a shiny white color and a spherulitic morphology. ijirset.com SEM analysis of this compound tetrahydrate crystals grown by a similar gel technique showed that the crystals grow by a layer deposition mechanism. ijariie.com
The morphology of this compound can also be influenced by the chirality of the tartaric acid used. For instance, Mg(l-tart) particles have been observed to have irregular shapes, while Mg(d,l-tart) is predominantly found in the form of rectangular tubes, sometimes with the presence of cross-like structures. researchgate.net
Transmission Electron Microscopy (TEM) is a powerful tool for characterizing the size and shape of nanoparticles at a high resolution. While specific TEM studies focusing solely on this compound nanoparticles are not prevalent in the provided context, the principles of TEM analysis are well-established for related magnesium-based nanoparticles, such as magnesium oxide (MgO).
For MgO nanoparticles, TEM analysis has been used to confirm their size and spherical shape. For example, MgO nanoparticles synthesized using Penicillium sp. were found to have a size range of 12-24 nm. In another study, MgO nanoparticles synthesized via a different method were confirmed to be spherical with an average particle size of 23 nm. TEM can reveal detailed information about the interior of the sample, allowing for the visualization of fine relationships between nanoparticles and their surrounding environment. nih.gov Aggregates of MgO particles have also been analyzed, with individual particles being classified as PM1, while aggregates can fall into PM1, PM2.5, and PM10 categories. copernicus.org
Advanced Spectroscopic Characterization of Magnesium Tartrate and Derivatives
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and analyzing the bonding within magnesium tartrate compounds.
Fourier Transform Infrared (FTIR) Spectroscopy of Key Vibrational Modes
FTIR spectroscopy is instrumental in confirming the presence of key functional groups and the coordination of water molecules in this compound crystals. ijariie.comijirset.com The analysis of the FTIR spectrum reveals characteristic absorption peaks that correspond to specific vibrational modes within the molecule.
Studies on this compound crystals, often grown by techniques like the single diffusion reaction in silica (B1680970) gel, have consistently identified several key vibrational bands. ijirset.com The presence of O-H stretching vibrations, typically observed as a broad band, confirms the existence of water of crystallization within the crystal lattice. ijirset.comias.ac.in Other significant peaks include those for C=O stretching, C-O stretching, C-H stretching, and metal-oxygen (Mg-O) bonding. ijirset.comasianpubs.org
The FTIR spectrum of this compound nanoparticles synthesized via a wet chemical method also confirms the presence of C-H, O-H, and C=O functional groups. isroset.org In magnesium levo-tartrate crystals, the FTIR analysis has confirmed the presence of O-H stretching, C=O stretching, O-H plane deformation, C-O stretching, O-H out-of-plane deformation, and C-H stretching, in addition to the metal-oxygen bond. ijirset.com
A comparative analysis of the FTIR spectra of pure and doped tartrate crystals, such as copper-doped iron tartrate, shows that the introduction of a dopant can lead to slight shifts in the band positions and changes in transmittance percentage. ias.ac.in This is attributed to the different atomic masses of the metal ions, which can alter the molecular geometry and mechanical vibrations. ias.ac.in
The following table summarizes the typical FTIR peak assignments for this compound and related tartrate compounds, based on various research findings.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | References |
| O-H Stretching (water of crystallization) | 3000 - 3800 | ijirset.comias.ac.inresearchgate.net |
| C-H Stretching | ~2925 | ijirset.comrasayanjournal.co.in |
| C=O Stretching | 1545 - 1718 | ijirset.comias.ac.inresearchgate.netijcrt.org |
| Asymmetric COO⁻ Stretching | ~1556 | rasayanjournal.co.in |
| Symmetric COO⁻ Stretching | ~1401 | rasayanjournal.co.in |
| C-O Stretching | 1075 - 1388 | asianpubs.orgijcrt.org |
| O-H Plane Deformation | - | ijirset.com |
| O-H Out-of-Plane Deformation | - | ijirset.com |
| Metal-Oxygen (Mg-O) Bonding | 400 - 672 | ijirset.comasianpubs.orgijcrt.orgjmaterenvironsci.com |
This table is a compilation of data from multiple sources and the exact peak positions can vary based on the specific crystalline form and experimental conditions.
Raman Spectroscopy for Complementary Vibrational Fingerprinting
Raman spectroscopy offers a complementary vibrational fingerprint to FTIR, providing valuable information about the molecular structure of this compound. While specific Raman data for this compound is less commonly reported in readily available literature, studies on related tartrate compounds provide a strong basis for understanding its expected spectral features.
In general, the Raman spectra of crystalline tartrates show a close correspondence in the region of internal oscillations of the tartrate ion and water molecules. ias.ac.in For instance, in ammonium (B1175870) tartrate, Raman spectroscopy has been used to identify vibrations of OH, NH₄⁺, and CH stretching in the higher wavenumber region (2800-3400 cm⁻¹). rasayanjournal.co.in The C=O stretching vibration is typically observed around 1704 cm⁻¹, while asymmetric and symmetric stretching of the COO⁻ group appear at approximately 1535 cm⁻¹ and 1395 cm⁻¹, respectively. rasayanjournal.co.in
The C-H stretching vibration of the tartrate anion is observed around 2968 cm⁻¹ in the Raman spectrum of ammonium tartrate. rasayanjournal.co.in Furthermore, C-H out-of-plane bending vibrations are found near 902 cm⁻¹. rasayanjournal.co.in Studies on Rochelle salt (sodium potassium tartrate) and calcium tartrate have also utilized Raman spectroscopy to investigate their phonon spectra and phase transitions. researchgate.net
The following table outlines the expected Raman vibrational modes for tartrate compounds based on studies of ammonium tartrate.
| Vibrational Mode | Wavenumber (cm⁻¹) | References |
| OH, NH₄⁺, CH Stretching | 2800 - 3400 | rasayanjournal.co.in |
| C-H Stretching | 2968 | rasayanjournal.co.in |
| C=O Stretching | 1704 | rasayanjournal.co.in |
| Asymmetric COO⁻ Stretching | 1535 | rasayanjournal.co.in |
| Symmetric COO⁻ Stretching | 1395 | rasayanjournal.co.in |
| C-H Out-of-Plane Bending | 902 | rasayanjournal.co.in |
This table is based on data for ammonium tartrate and serves as a predictive guide for this compound.
Electronic and Optical Spectroscopy for Material Applications
Electronic and optical spectroscopy techniques are crucial for evaluating the potential of this compound and its derivatives in optical applications, such as nonlinear optics.
UV-Vis-NIR Spectroscopy for Optical Transparency and Band Gap Determination
UV-Vis-NIR spectroscopy is employed to assess the optical transparency and determine the optical band gap of this compound crystals. ijariie.comijariie.com A wide transparency window in the visible and near-infrared regions is a desirable characteristic for materials intended for nonlinear optical (NLO) applications. ijariie.comscholarsresearchlibrary.com
Studies on single crystals of this compound tetrahydrate have revealed low absorbance in the entire visible and NIR regions, with maximum absorption occurring in the UV region. ijariie.comijariie.com This high transparency makes them suitable for applications like second harmonic generation. ijariie.comijariie.com The lower cut-off wavelength for this compound has been reported to be around 200.78 nm. researchgate.net For magnesium L-tartrate chloride, the lower cutoff wavelength is 230 nm. x-mol.net
The optical band gap (Eg) is a critical parameter that can be calculated from the UV-Vis absorption spectra. For this compound crystals, the band gap has been determined to be approximately 4.776 eV. ijariie.comijariie.com In the case of magnesium L-tartrate chloride, the band gap is reported as 5.07 eV. x-mol.net A wide bandgap is indicative of the insulating nature of the material, which is beneficial for optoelectronic devices. jetir.org
The following table presents the optical properties of this compound and a related derivative.
| Compound | Lower Cut-off Wavelength (nm) | Optical Band Gap (eV) | References |
| This compound | 200.78 | 4.776 | ijariie.comresearchgate.netijariie.com |
| Magnesium L-Tartrate Chloride | 230 | 5.07 | x-mol.netresearchgate.net |
Assessment of Suitability for Second Harmonic Generation (SHG) and Nonlinear Optics
The suitability of this compound and its derivatives for nonlinear optical applications is primarily assessed by their second harmonic generation (SHG) efficiency. The Kurtz-Perry powder technique is a common method used for this evaluation. scholarsresearchlibrary.comresearchgate.net
Research has shown that this compound crystals exhibit NLO activity. researchgate.netijret.org In one study, the SHG efficiency of this compound was found to be higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard reference material for NLO studies. researchgate.net Another novel nonlinear optical crystal, magnesium L-tartrate chloride (MLTC), demonstrated an SHG efficiency approximately 2.5 times that of KDP. researchgate.net This enhanced efficiency, combined with favorable optical transparency and thermal stability, positions MLTC as a promising material for photonic devices requiring light modulation and frequency conversion. researchgate.net
The SHG efficiency is influenced by the molecular structure and charge transfer between bonding groups within the crystal. rasayanjournal.co.in The presence of certain hydrogen bonds, such as N-H...O, can contribute to higher SHG efficiency in tartrate-based crystals. rasayanjournal.co.in
The table below compares the SHG efficiency of this compound and a derivative to the KDP standard.
| Compound | SHG Efficiency (relative to KDP) | References |
| This compound | Higher than KDP | researchgate.net |
| Magnesium L-Tartrate Chloride (MLTC) | ~2.5 times KDP | researchgate.net |
Elemental and Compositional Analysis
Elemental and compositional analysis techniques are essential for confirming the presence of expected elements and determining the empirical formula of the synthesized this compound compounds. Energy Dispersive X-ray Analysis (EDAX) is a widely used method for this purpose. ijariie.comijariie.com
In the analysis of this compound crystals, EDAX spectra have confirmed the presence of magnesium. ijariie.com For instance, a peak in the range of 1.1 KeV to 1.3 KeV is a clear indicator of magnesium's presence. ijariie.com Quantitative analysis from EDAX can provide the relative weight and atomic weight percentages of the constituent elements. ijariie.com For example, in one study of a this compound crystal, the relative weight of magnesium was found to be 21.95%, with a relative atomic weight of 14.67%. ijariie.com
Elemental analysis through combustion and atomic absorption spectroscopy has also been used to verify the structure of magnesium taurate, a derivative. The results of such analyses for magnesium taurate dihydrate were consistent with the chemical formula C₄H₁₂MgN₂O₆S₂·2H₂O. google.com
The following table presents an example of elemental analysis data for this compound and magnesium taurate dihydrate.
| Compound | Element | Theoretical % | Experimental % | References |
| This compound | Mg | - | 21.95 (relative weight) | ijariie.com |
| Magnesium Taurate Dihydrate | C | 15.57 | 16.38 | google.com |
| H | 5.23 | 5.00 | google.com | |
| N | 9.08 | 9.09 | google.com | |
| S | 20.78 | 20.43 | google.com | |
| Mg | 7.88 | 6.25 | google.com |
Note: The data for magnesium taurate dihydrate is for a related derivative and is included for illustrative purposes.
Energy-Dispersive X-ray (EDX/EDAX) Spectroscopy for Stoichiometric Ratios
Energy-Dispersive X-ray (EDX or EDAX) spectroscopy is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. jmaterenvironsci.comnih.gov It operates by bombarding a specimen with an electron beam, which excites electrons in the sample's atoms. jmaterenvironsci.com When these excited electrons return to their ground state, they emit X-rays with characteristic energies corresponding to the elements present. jmaterenvironsci.com By analyzing the energies and intensities of these emitted X-rays, EDX can provide qualitative and quantitative information about the elemental composition and confirm the stoichiometric ratios of the constituents. ijrpr.com
In the study of magnesium-containing compounds, EDX is instrumental in verifying the incorporation and relative abundance of magnesium and other elements. For instance, in the analysis of magnesium copper tartrate (MgCT) crystals, a derivative of this compound, EDX analysis was employed to confirm the presence of magnesium within the crystal lattice and to determine the elemental composition. jmaterenvironsci.com The resulting EDX spectrum clearly identified the peaks corresponding to magnesium (Mg), copper (Cu), carbon (C), and oxygen (O), confirming their presence in the synthesized crystals. jmaterenvironsci.comresearchgate.net
The quantitative data obtained from the EDX analysis allows for a direct comparison between the experimentally observed atomic and weight percentages of the elements and the theoretically calculated values based on the compound's chemical formula. jmaterenvironsci.com A close correlation between the observed and calculated percentages validates the expected stoichiometry of the material. jmaterenvironsci.com
Below is a data table compiled from research findings on magnesium copper tartrate crystals, illustrating the comparison between calculated and observed elemental percentages. jmaterenvironsci.com
Table 1: Comparison of Calculated and Observed Elemental Composition of Magnesium Copper Tartrate Crystals by EDX
| Element | Calculated Atomic % | Observed Atomic % | Calculated Weight % | Observed Weight % |
|---|---|---|---|---|
| C (Carbon) | 16.21 | 16.51 | 23.41 | 23.89 |
| O (Oxygen) | 54.05 | 53.49 | 52.33 | 51.68 |
| Mg (Magnesium) | 0.5 | 0.58 | 0.73 | 0.85 |
| Cu (Copper) | 29.22 | 29.42 | 23.51 | 23.58 |
The data demonstrates a strong agreement between the theoretical and experimental values, thereby confirming that magnesium is successfully incorporated into the copper tartrate crystal structure at the intended stoichiometric ratio. jmaterenvironsci.com This method is broadly applicable for verifying the elemental integrity of various this compound derivatives. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally versatile analytical technique that provides detailed information about the local structure, dynamics, and chemical environment of atoms within a molecule. researchgate.netmdpi.com It is applied to characterize materials in both solution and solid states.
Solution-State Structural Insights
In solution, ¹H (proton) and ¹³C NMR are routinely used to elucidate the molecular structure of compounds like this compound derivatives. These techniques provide precise information on the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.
For example, the structural analysis of magnesium taurate, a derivative of magnesium, was confirmed using multinuclear NMR spectroscopy in a deuterium (B1214612) oxide (D₂O) solvent. google.com
¹H NMR: The proton NMR spectrum showed a multiplet centered around 3.11 ppm, which is consistent with the methylene (B1212753) protons in the taurine (B1682933) structure coordinated to magnesium. google.com This differs from the spectrum of free taurine, which displays two distinct triplets. google.com
¹³C NMR: The ¹³C spectrum provided further confirmation, with signals observed at 39.71 ppm and 54.59 ppm, corresponding to the two different carbon environments in the taurate molecule. google.com
²⁵Mg NMR: The ²⁵Mg NMR spectrum in the same solvent revealed a single sharp signal at the same chemical shift as a magnesium chloride (MgCl₂) standard. google.com This indicates that in the aqueous solution, the magnesium exists predominantly as a free, ionized species (Mg²⁺) rather than in a covalent complex. google.comgoogle.com
The following table summarizes the NMR data for magnesium taurate in solution. google.com
Table 2: Solution-State NMR Data for Magnesium Taurate in D₂O
| Nucleus | Technique | Observed Chemical Shift (ppm) | Assignment/Interpretation |
|---|---|---|---|
| ¹H | Proton NMR | ~3.11 (multiplet) | Methylene protons of taurate |
| ¹³C | Carbon-13 NMR | 39.71 | H₂N-CH₂- |
| ¹³C | Carbon-13 NMR | 54.59 | -O₃S-CH₂ |
| ²⁵Mg | Magnesium-25 NMR | Same as MgCl₂ | Indicates free Mg²⁺ ions in solution |
Solid-State Structural Insights
Solid-state NMR (ssNMR) provides invaluable information about the structure, polymorphism, and molecular dynamics in the crystalline or amorphous solid state. mdpi.com The analysis of magnesium-containing compounds by ssNMR often focuses on the ²⁵Mg nucleus. However, ²⁵Mg NMR presents significant experimental challenges due to the nucleus having a low natural abundance (10.1%), a small magnetic moment, and a large nuclear quadrupole moment. researchgate.netresearchgate.net These factors lead to low sensitivity and broad spectral lines, which can obscure detailed structural information. rsc.orgrsc.org
Modern advancements, particularly the availability of ultra-high magnetic field spectrometers (e.g., 21.1 T and higher) and advanced techniques like Magic Angle Spinning (MAS), have been crucial in overcoming these limitations. rsc.orgcopernicus.org High-field ssNMR reduces the broadening caused by quadrupolar interactions, leading to better-resolved spectra from which accurate chemical shifts and quadrupolar coupling parameters can be extracted. rsc.org
Solid-state ²⁵Mg NMR can distinguish between different magnesium coordination environments within a crystal lattice. researchgate.net For instance, the isotropic chemical shift and the quadrupolar coupling constant (Cq), which measures the interaction of the nuclear quadrupole moment with the local electric field gradient, are highly sensitive to the local geometry around the Mg atom (e.g., coordination number and bond distortions). researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to help assign the observed NMR signals to specific crystallographic sites. rsc.orgresearchgate.net
For a hypothetical solid this compound, ssNMR could differentiate between magnesium atoms in different hydration states or coordination environments, as illustrated in the conceptual table below.
Table 3: Conceptual Solid-State ²⁵Mg NMR Parameters for Different Magnesium Environments
| Magnesium Site | Coordination Number | Local Symmetry | Predicted Isotropic Chemical Shift (δiso) (ppm) | Predicted Quadrupolar Coupling Constant (Cq) (MHz) |
|---|---|---|---|---|
| Mg Site 1 (e.g., anhydrous) | 6 | High (Octahedral) | Low | Small |
| Mg Site 2 (e.g., hydrated) | 6 | Distorted Octahedral | Intermediate | Medium |
| Mg Site 3 (e.g., surface defect) | 5 | Low (Trigonal Bipyramidal) | High | Large |
This ability to probe the local environment makes ssNMR a critical tool for characterizing the crystalline phases of this compound and its derivatives, identifying impurities, and understanding molecular mobility within the solid. mdpi.com
Table of Compounds Mentioned
Thermal Decomposition Pathways and Stability of Magnesium Tartrate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC analyses provide quantitative insights into the mass loss and thermal events associated with heating magnesium tartrate. These studies reveal a consistent pattern of decomposition beginning with dehydration, followed by the breakdown of the organic tartrate moiety, and culminating in the formation of a stable inorganic residue.
Thermogravimetric analysis of this compound consistently shows a multi-stage decomposition process. Typically, the decomposition occurs in three main stages when heated over a temperature range from ambient conditions to 800°C. ijariie.comijariie.com The initial stage involves the loss of water of crystallization. ijariie.com The second stage is characterized by the decomposition of the organic tartrate ligands. The final stage corresponds to the formation of the ultimate residue. The decomposition of the tartrate portion can be complex; for instance, after the initial dehydration, one study identified a two-step decomposition of the anhydrous tartrate between 380°C and 510°C. nih.gov
The first stage of thermal decomposition involves dehydration. For this compound tetrahydrate (MgC₄H₄O₆·4H₂O), this stage corresponds to the loss of its four molecules of water of crystallization. ijariie.comijariie.com This dehydration process typically occurs in the temperature range of 39°C to 197°C. ijariie.com The observed mass loss during this initial phase is approximately 20.3%, which aligns with the theoretical mass loss for four water molecules. The confirmation that four water molecules are lost in the first decomposition stage substantiates the tetrahydrate form of the crystal. ijariie.com The product of this stage is the anhydrous form of this compound.
Table 1: Thermal Decomposition Stages of this compound Tetrahydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| 1 | 39–197 | ~20.3 | Loss of four water molecules (Dehydration) to form anhydrous this compound. ijariie.com |
| 2 | 150–300 | ~32.1 | Initial decomposition of the organic tartrate ligand. |
| 3 | 300–616 | ~47.6 | Further decomposition and formation of magnesium oxide residue. ijariie.com |
The thermal stability of this compound crystals is relatively low, with decomposition initiating at approximately 39°C. ijariie.comijariie.com Following the multi-stage decomposition, the final residue is magnesium oxide (MgO). springerprofessional.de The formation of MgO generally occurs at temperatures around 400°C and above. nih.govspringerprofessional.de TGA curves typically show a horizontal line after approximately 500°C, indicating that a stable phase of MgO has been formed and no further mass loss occurs. nih.gov The total mass loss throughout the process is significant, with the final MgO residue accounting for a fraction of the initial mass. For example, in one analysis, the process starting from this compound tetrahydrate concluded with a final residue consistent with the formation of MgO. ijariie.com
Elucidation of Decomposition Mechanisms and Intermediates
Beyond quantifying mass loss and temperature ranges, thermal analysis helps in understanding the chemical transformations and intermediate species formed during the heating process.
The initial thermal event in the decomposition of hydrated this compound is the endothermic loss of water, leading to the formation of anhydrous this compound (MgC₄H₄O₆). researchgate.net This transition from the tetrahydrate to the anhydrous form is the first key step in the decomposition pathway, occurring at temperatures below 200°C. ijariie.comresearchgate.net This anhydrous species is the precursor to the subsequent, more complex decomposition of the tartrate structure itself. researchgate.net
The pyrolysis of this compound under an air atmosphere can lead to the formation of colored derivatives. springerprofessional.de As the temperature increases beyond the dehydration stage, the material begins to turn yellow, and the color deepens with rising temperature. springerprofessional.de This color change is attributed to a multi-step thermal decomposition process that results in the formation of a dicarbonyl compound. springerprofessional.de The generation of these yellow derivatives has been investigated for potential use as environmentally friendly colorants. springerprofessional.de Spectroscopic analyses have been employed to elucidate the mechanism and chemical structures of these yellow products generated during pyrolysis. springerprofessional.de
Ultimate Formation of Magnesium Oxide (MgO) Residues
The thermal decomposition of this compound culminates in the formation of a stable magnesium oxide (MgO) residue. This process occurs in multiple, often overlapping, stages following the initial dehydration of the hydrated salt. After the loss of water molecules to form anhydrous this compound, the organic tartrate component undergoes further breakdown at elevated temperatures. ijariie.com
Research using thermogravimetric analysis (TGA) has elucidated these subsequent decomposition steps. For instance, a this compound precursor, after initial dehydration, experiences a significant weight loss between approximately 380°C and 410°C. This stage is characterized by an endothermic peak, immediately followed by an exothermic one, suggesting a complex reaction involving both heat absorption for bond breaking and heat release from the formation of new, more stable products. This process involves the breakdown of the tartrate ligands, leading to the formation of intermediate species. One proposed intermediate is magnesium oxalate (B1200264) (MgC₂O₄), which forms alongside magnesium oxide. upb.ro
The general mechanism, supported by studies on analogous metal tartrates, involves the loss of gaseous products such as carbon monoxide (CO) and carbon dioxide (CO₂) during the breakdown of the anhydrous tartrate structure, ultimately leaving the solid oxide residue. uclan.ac.uk
The decomposition stages for this compound tetrahydrate leading to magnesium oxide are summarized below.
Table 1: Thermal Decomposition Stages of this compound Tetrahydrate
| Decomposition Stage | Temperature Range (°C) | Process | Final Product |
|---|---|---|---|
| 1 | 39 - 197 | Dehydration: Loss of four water molecules (H₂O). | Anhydrous this compound (MgC₄H₄O₆) |
| 2 | 197 - 432 | Decomposition of anhydrous tartrate. | Magnesium Oxalate (MgC₂O₄) |
| 3 | 432 - 616 | Decomposition of magnesium oxalate. | Magnesium Oxide (MgO) |
Data sourced from thermogravimetric analysis of this compound tetrahydrate. ijariie.com
Kinetic and Thermodynamic Parameters of Thermal Transformations
The study of kinetic and thermodynamic parameters provides crucial insights into the energy requirements and reaction mechanisms of the thermal decomposition of this compound. These parameters, including activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are often determined from thermogravimetric analysis (TGA) data. ijariie.comnih.gov
The activation energy (Ea) represents the minimum energy barrier that must be overcome for the decomposition reaction to occur. A higher activation energy implies that more energy is required to initiate the transformation, indicating greater thermal stability. bath.ac.uk Kinetic analysis of this compound's decomposition can be performed using various methods, such as the Broido relation, which is applied to non-isothermal TGA data. ijariie.comijsrst.com This method involves plotting ln[ln(1/Y)] versus 1/T (where Y is the fraction of remaining mass and T is the absolute temperature) to calculate Ea from the slope of the resulting line. ijsrst.com
Thermodynamic parameters offer further understanding of the process. academie-sciences.fr
Enthalpy (ΔH): A positive ΔH value indicates that the decomposition is an endothermic process, meaning it requires an input of heat energy to proceed. nih.gov
Entropy (ΔS): This parameter relates to the degree of disorder in the system. The decomposition of a solid into gaseous products typically results in a positive entropy change, signifying an increase in disorder. nih.gov
Gibbs Free Energy (ΔG): Calculated from ΔH and ΔS, ΔG determines the spontaneity of a reaction. A positive ΔG suggests a non-spontaneous reaction under the given conditions. academie-sciences.fr
For this compound, the entire decomposition process is endothermic and non-spontaneous. ijariie.com The calculation of these parameters for each distinct stage of decomposition allows for a detailed characterization of the transformation from the initial hydrated salt to the final magnesium oxide residue. nih.gov
Table 2: Kinetic and Thermodynamic Parameters for the Thermal Decomposition of this compound
| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) |
|---|---|---|---|---|
| Dehydration | 27.68 | 24.32 | -244.64 | 102.58 |
| Anhydrous Decomposition | 44.91 | 40.85 | -227.14 | 129.35 |
| Oxalate Decomposition | 30.68 | 26.04 | -267.09 | 120.45 |
Note: These values are calculated based on experimental TGA data for this compound tetrahydrate using the Broido method. ijariie.com
Theoretical and Computational Chemistry Studies of Magnesium Tartrate
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been employed to understand the electronic structure of magnesium compounds. For instance, DFT has been utilized to study the optimization of geometry and simulate the electronic spectrum of magnesium-containing complexes, providing insights into axial coordination. tandfonline.com These computational approaches are crucial for modeling the electronic properties that govern the chemical behavior of magnesium tartrate.
Studies on related magnesium complexes, such as magnesium tryptophanate, have used Hartree-Fock and DFT (B3LYP/6-31G(d,p)) methods to minimize energy and calculate normal vibrational frequencies for infrared spectrum analysis. physchemaspects.ru Similar methodologies can be applied to this compound to elucidate its electronic characteristics. Furthermore, ab initio and Fourier transform techniques coupled with Car-Parrinello molecular dynamics have been used to analyze the Raman spectra of hydrated Mg²⁺ ions, confirming the partially covalent character of the Mg-O bond through natural bond orbital analysis. acs.org Such calculations are vital for understanding the nature of bonding in this compound. High-level quantum chemical calculations are necessary for an accurate quantitative description of the interactions between magnesium ions and organic ligands like tartrate, especially considering the significant role of solvation effects. acs.org
Molecular Dynamics Simulations for Crystal Growth and Dissolution Processes
Molecular dynamics (MD) simulations are instrumental in studying the dynamic processes of crystal growth and dissolution. These simulations can model the interactions between this compound molecules and a solvent, providing a step-by-step view of how crystals form and dissolve. For example, MD simulations have been used to investigate the influence of additives, such as tartrate, on the crystal growth of other materials like calcite. researchgate.net These studies help in understanding how tartrate ions interact with crystal surfaces and affect their growth.
Simulations have also been employed to study the growth-inhibiting effect of various divalent cations, including Mg²⁺, on calcite crystal growth, revealing that the initial incorporation of impurity ions is energetically favorable but eventually hinders further crystal growth. acs.orgresearchgate.net While not directly on this compound, these studies showcase the capability of MD simulations to model complex crystal growth phenomena. The development of accurate force fields for magnesium ions is crucial for these simulations to reproduce experimental observations, such as solvation free energy and coordination distances. acs.org
Prediction and Validation of Spectroscopic Properties (e.g., Vibrational Frequencies)
Computational methods are frequently used to predict and validate spectroscopic properties, such as vibrational frequencies observed in infrared (IR) and Raman spectra. For magnesium-containing compounds, quantum chemical calculations can predict the IR spectra, which can then be compared with experimental data to confirm the presence of specific functional groups and bonding arrangements. physchemaspects.ru For example, in studies of magnesium copper tartrate, Fourier transform infrared (FTIR) spectroscopy was used to identify the functional groups present in the crystals. researchgate.net
Theoretical modeling of the Raman spectra of hydrated magnesium ions has successfully identified and assigned specific vibrational bands, such as the Mg-O stretching motion. acs.org These computational predictions are validated by experimental spectroscopic studies. For instance, FTIR and Raman spectroscopy were used to study the complexation processes in aqueous solutions of potassium sodium L-(+)-tartrate, with quantum chemical calculations aiding in the interpretation of the spectral data. osti.gov
Below is a table summarizing typical vibrational frequencies for metal tartrates, which are relevant for the analysis of this compound spectra.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| O-H Stretching (water of hydration) | 3000-3600 | researchgate.net |
| C-H Stretching | 2900-3000 | researchgate.net |
| C=O Stretching (carboxyl group) | 1600-1700 | researchgate.net |
| C-O Stretching | 1300-1400 | ijirset.com |
| Metal-Oxygen (Mg-O) Stretching | 400-600 | ijirset.com |
Elucidation of Coordination Geometries and Bonding Characteristics
Computational studies are essential for elucidating the coordination geometries and bonding characteristics of this compound. Magnesium ions typically exhibit a preference for coordination with hard oxygen atoms, such as those in carboxylate and hydroxyl groups of the tartrate ligand. mdpi.com In many magnesium complexes, the magnesium center assumes a six-coordinate, distorted octahedral geometry. nih.gov
Chirality Analysis and Stereochemical Considerations in Solution and Solid State
The stereochemistry of the tartrate ligand (d, l, or meso) plays a critical role in the resulting structure of this compound. Computational and experimental studies have shown that the use of different stereoisomers of tartaric acid can lead to the formation of distinct crystal structures with varying dimensionalities and hydration levels. acs.org For example, reactions with d,l-tartaric acid at lower temperatures tend to form racemic crystals, while at higher temperatures, spontaneous resolution can occur, leading to a mixture of enantiopure crystals. acs.org
The structural diversity arising from chirality is a key area of investigation in coordination chemistry. acs.org The use of enantiopure tartaric acids can result in entirely different structures compared to their racemic counterparts under the same conditions. acs.org This complexity highlights the subtle energetic differences that computational models can help to explore.
The table below details the different crystalline forms of this compound synthesized using different isomers of tartaric acid at various temperatures.
| Tartaric Acid Isomer | Synthesis Temperature (°C) | Resulting Phase | Space Group | Dimensionality | Reference |
| d,l-tartaric acid | 100 | Mg(d,l-tart)(H₂O)₂·3H₂O | Pban | Dimeric | acs.org |
| d,l-tartaric acid | 125-150 | Mg(d,l-tart)(H₂O)·3H₂O | P2/c | 2-D | acs.org |
| d-tartaric acid | 100-150 | Mg(d-tart)(H₂O)·1.5H₂O | P2₁2₁2₁ | Layered | acs.org |
| d-tartaric acid | 180-200 | Mg(d-tart)·1.5H₂O | C222₁ | 3-D | acs.org |
| meso-tartaric acid | 100 | Mg(meso-tart)(H₂O)₂·H₂O | P2₁/n | 1-D Chain | acs.org |
| meso-tartaric acid | 125-150 | Mg(meso-tart)(H₂O)₂·H₂O | Pbca | 1-D Chain | acs.org |
| meso-tartaric acid | 180 | Mg(meso-tart)(H₂O)₂ | P2₁/c | 1-D Chain | acs.org |
| meso-tartaric acid | 200 | Mg(meso-tart) | C2/c | 3-D Framework | acs.org |
Computational Modeling of Intermolecular Interactions within Crystal Lattices
Computational modeling is crucial for understanding the network of intermolecular interactions that stabilize the crystal lattice of this compound. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. The development of X-ray diffraction and computational methods has enabled the detailed analysis of crystal structures and the intermolecular connectivity within them. mdpi.com
For this compound, hydrogen bonding involving the carboxylate and hydroxyl groups of the tartrate ligand, as well as water molecules of hydration, plays a significant role in the crystal packing. acs.org Hirshfeld surface analysis and 2D fingerprint plotting are computational techniques used to visualize and quantify these intermolecular interactions. tandfonline.com These methods provide insights into the close contacts between atoms in the crystal structure, helping to rationalize the observed packing motifs and the physical properties of the bulk material. researchgate.net The analysis of these non-covalent interactions is fundamental to the field of crystal engineering, which aims to design materials with specific properties based on their crystal structure.
Applications of Magnesium Tartrate in Materials Science and Advanced Technologies
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for various photonic applications, including optical switching, telecommunications, and frequency conversion. researchgate.net Tartrate compounds, including those involving magnesium, have garnered attention for their promising NLO characteristics.
The synthesis of high-quality single crystals is a prerequisite for their use in photonic devices. For magnesium tartrate-based materials, the slow evaporation and single diffusion reaction techniques are commonly employed methods for crystal growth. researchgate.netijirset.com
A notable example is Magnesium L-Tartrate Chloride (MLTC), a novel NLO crystal synthesized using the slow evaporation method. researchgate.net This technique yields optically clear and good-quality crystals suitable for device applications. researchgate.net Characterization of these crystals is essential to determine their structural, optical, and thermal properties.
X-ray Diffraction (XRD): This technique is used to confirm the crystal structure. For instance, powder XRD studies on magnesium levo-tartrate grown by a gel technique confirmed its crystalline nature and orthorhombic structure. ijirset.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in the crystal that are responsible for NLO activity. researchgate.netijirset.com In magnesium levo-tartrate, FTIR confirms the presence of O-H, C=O, C-O, C-H, and metal-oxygen bonds. ijirset.com
Optical Transmission Spectroscopy: This analysis determines the transparency range of the crystal. MLTC, for example, exhibits good transparency in the visible and near-infrared regions with a UV cutoff wavelength around 270 nm, making it suitable for applications in the UV and visible spectra. researchgate.net
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the crystals. Studies show that MLTC is thermally stable up to 200°C. researchgate.net
Second Harmonic Generation (SHG) Test: The Kurtz-Perry powder technique is a standard method to confirm and quantify the NLO efficiency of a material. The SHG efficiency of MLTC was found to be approximately 2.5 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. researchgate.net
Table 1: Properties of Magnesium L-Tartrate Chloride (MLTC) Crystal
| Property | Finding | Source |
|---|---|---|
| Crystal Growth Method | Slow evaporation | researchgate.net |
| Optical Quality | Optically clear, good quality | researchgate.net |
| Thermal Stability | Stable up to 200°C | researchgate.net |
| UV Cutoff Wavelength | ~270 nm | researchgate.net |
| SHG Efficiency | ~2.5 times that of KDP | researchgate.net |
Doping is a common strategy to enhance the physicochemical properties of crystals. The introduction of metal ions like magnesium into other tartrate-based crystals can significantly improve their NLO behavior. researchgate.net For example, research on imidazolium (B1220033) L-tartrate crystals doped with magnesium chloride showed they belong to a monoclinic crystal system with a P21 space group and exhibit a lower UV cutoff wavelength of 230 nm. researchgate.net
Studies on pure ninhydrin (PN) and magnesium-doped ninhydrin (M4N) crystals have demonstrated that the addition of magnesium enhances the NLO properties. researchgate.net The SHG efficiency of the magnesium-doped sample was found to be 1.35 times higher than that of KDP. researchgate.net Doping not only affects the optical properties but can also alter the mechanical and thermal characteristics of the host crystal. researchgate.net
Table 2: Comparison of Pure and Magnesium-Doped Ninhydrin Crystals
| Property | Pure Ninhydrin (PN) | Magnesium-Doped Ninhydrin (M4N) | Source |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | researchgate.net |
| Space Group | P21 | P21 | researchgate.net |
| Work-Hardening Coefficient | 6.45 | 5.06 | researchgate.net |
| Decomposition Temperature | Lower | Higher | researchgate.net |
| SHG Efficiency (vs. KDP) | Not specified | 1.35 times higher | researchgate.net |
Research into Dielectric Properties
The dielectric properties of materials are fundamental to their application in electronic components like capacitors. Research in this area focuses on understanding how the dielectric constant and dielectric loss are influenced by factors such as frequency and temperature.
For many dielectric materials, the dielectric constant and dielectric loss are highly dependent on the frequency of the applied electric field. nih.govscienceopen.com Generally, both the dielectric constant (ε′) and dielectric loss decrease as the frequency increases. nih.govscienceopen.comresearchgate.net
Temperature also plays a critical role. Typically, the dielectric constant increases with rising temperature at a given frequency. nih.gov
Table 3: General Frequency Dependence of Dielectric Properties
| Frequency Range | Dielectric Constant (ε′) | Dielectric Loss (tan δ) | Dominant Polarization Mechanism |
|---|---|---|---|
| Low Frequency | High | High | Space charge, ionic, electronic |
| High Frequency | Low | Low | Electronic |
The electrical conduction in magnesium-based solid-state materials is often attributed to the movement of magnesium ions. In crystalline structures, such as those found in the Mg–Zr–PO4 system, magnesium ions may occupy interstitial sites within a framework. rsc.org Conduction occurs when these ions move or "hop" from one occupied site to a neighboring vacant one through windows or channels in the crystal lattice. rsc.org This process is thermally activated, meaning that ionic conductivity increases with temperature. The mobility of Mg²⁺ ions can be significantly enhanced in certain structures, such as metal-organic frameworks (MOFs), by the presence of organic vapors, which facilitate the ion-conducting pathways. researchgate.netacs.org
Role in Modulating Crystal Growth of Other Inorganic Salts
This compound has been investigated for its ability to influence the crystallization of other inorganic salts, a process with implications for preventing unwanted scaling in industrial settings and understanding biomineralization. Research has shown that this compound can modulate the crystal growth of calcium oxalate (B1200264) (CaOxa). researchgate.net
In a gel system, the presence of this compound at low concentrations (0.02 mol/L) resulted in calcium oxalate monohydrate (COM) being the dominant crystal phase. researchgate.net However, it also influenced the formation of calcium oxalate dihydrate (COD), suggesting that this compound can affect the phase composition of the resulting crystals. researchgate.net The interaction of magnesium ions with other ions in solution can influence hydration structures and the kinetics of precipitation, thereby controlling the growth and morphology of inorganic salt crystals. acs.orgmdpi.com
Inhibition and Modulation of Calcium Oxalate Hydrate Crystallization
This compound has been investigated for its role in modulating the crystallization of calcium oxalate, a compound of significant interest due to its prevalence in kidney stones. Research indicates that magnesium ions, in general, can inhibit the formation and growth of calcium oxalate crystals. rsc.orgnih.govcymitquimica.com Specifically, magnesium has been found to decrease both the growth and nucleation rates of calcium oxalate crystals in simulated renal environments. rsc.org
Studies focusing on this compound demonstrate its influence on the different phases of calcium oxalate hydrates, primarily calcium oxalate monohydrate (COM), dihydrate (COD), and trihydrate (COT). The presence of this compound in a gel system at varying concentrations affects the crystal phase and morphology. nih.govmdpi.com At a low concentration (0.02 mol/L), this compound allows COM to be the dominant crystal phase, with a small fraction of COD (about 12%) and no observed COT. nih.govmdpi.com This suggests a selective inhibitory effect.
The inhibitory mechanism of magnesium is complex. It is suggested that magnesium's stronger inhibitory effects on the growth of COM crystals compared to COD crystals may arise from differences in the specific surface areas of the crystals and from direct inhibitory actions on their growth processes. nih.govwikipedia.org Molecular dynamics simulations have shown that the presence of magnesium ions can destabilize calcium oxalate ion pairs and reduce the size of their aggregates. cymitquimica.com This effect is concentration-dependent and appears to be synergistic with other inhibitors like citrate. cymitquimica.com The ability of various inhibitors to affect calcium oxalate nucleation increases in the order of magnesium < citrate < hydroxycitrate < chondroitin sulfate (B86663) < phytate. researchgate.netnih.gov
Integration into Organic-Inorganic Hybrid Frameworks
This compound serves as a fundamental component in the construction of organic-inorganic hybrid frameworks, also known as metal-organic frameworks (MOFs). These materials are of great interest due to their diverse structures and potential applications.
Design and Synthesis of Novel Framework Structures
The synthesis of this compound frameworks is typically achieved through hydrothermal reactions. google.comresearchgate.net This method involves reacting a magnesium salt, such as magnesium acetate (B1210297) tetrahydrate, with different isomers of tartaric acid (d,l-, d-, and meso-forms) in water at elevated temperatures, generally between 100°C and 200°C. google.comresearchgate.net The design of these frameworks is influenced by key reaction parameters, including temperature and the specific stereoisomer of the tartaric acid used as the organic linker. google.comresearchgate.net These factors control the resulting dimensionality, level of hydration, and crystalline structure of the final product, indicating that the reactions proceed under thermodynamic control. researchgate.net For instance, increasing the synthesis temperature tends to produce structures that are less hydrated and more condensed. researchgate.net
Exploration of Structural and Chemical Diversity in Framework Materials
The reaction between magnesium ions and tartaric acid isomers yields a remarkable variety of crystalline structures, highlighting the chemical and structural diversity of this system. google.comresearchgate.net Research has identified at least nine distinct crystalline modifications of this compound. google.comresearchgate.net The choice of tartaric acid isomer (chiral d-tartrate, achiral meso-tartrate (B1217512), or racemic d,l-tartrate) is a critical factor in determining the final architecture.
Chiral d-tartrates form higher-dimensional frameworks with lower levels of hydration compared to their racemic d,l-analogues synthesized at the same temperatures. google.com For example, reactions with d-tartaric acid can yield a layered structure or a three-dimensional (3-D) network. google.comresearchgate.net In contrast, reactions with the racemic d,l-acid at lower temperatures produce a dimeric crystal and a two-dimensional (2-D) coordination polymer. google.comresearchgate.net Reactions with the achiral meso-acid result in one-dimensional (1-D) chains and a 3-D framework at different temperatures. google.comresearchgate.net This demonstrates how the stereochemistry of the organic ligand directly guides the formation of distinct framework dimensionalities and architectures.
| Tartaric Acid Isomer | Synthesis Temperature (°C) | Resulting Structure | Dimensionality | Chemical Formula | Space Group |
|---|---|---|---|---|---|
| d,l- | 100 | Dimeric Crystal | 0-D (Dimer) | Mg(d,l-tart)(H₂O)₂·3H₂O | Pban |
| d,l- | 125-150 | Coordination Polymer | 2-D | Mg(d,l-tart)(H₂O)·3H₂O | P2/c |
| d- | 100-150 | Layered Structure | 2-D | Mg(d-tart)(H₂O)·1.5H₂O | P2₁2₁2₁ |
| d- | 180-200 | Network | 3-D | Mg(d-tart)·1.5H₂O | C222₁ |
| meso- | 100 | Chain | 1-D | Mg(meso-tart)(H₂O)₂·H₂O | P2₁/n |
| meso- | 125-150 | Chain | 1-D | Mg(meso-tart)(H₂O)₂·H₂O | Pbca |
| meso- | 180 | Chain | 1-D | Mg(meso-tart)(H₂O)₂ | P2₁/c |
| meso- | 200 | Framework | 3-D | Mg(meso-tart) | C2/c |
Precursor Applications in Advanced Ceramic and Nanomaterial Synthesis
This compound also serves as a valuable precursor in the synthesis of advanced materials, particularly magnesium oxide (MgO) nanostructures. nih.gov The sol-gel method is a prominent technique for this application, where this compound is used as an intermediate product. nih.gov
In a typical synthesis, a magnesium salt like magnesium acetate tetrahydrate is reacted with tartaric acid in an ethanol solution. nih.gov This reaction forms a gel, which upon drying and grinding, yields a fine powder precursor of this compound. nih.gov This precursor is then subjected to a high-temperature annealing process. Thermogravimetric analysis shows that the stable MgO phase is formed at temperatures above 500°C. nih.gov The thermal decomposition of this compound under controlled heating leads to the formation of pure, single-phase MgO nanocrystals with a cubic crystal structure. nih.gov This process demonstrates the utility of this compound as a chemical precursor, enabling the production of high-purity ceramic nanomaterials with controlled properties. nih.gov
Q & A
Q. What analytical methods are validated for quantifying magnesium tartrate in complex matrices, and how do they address matrix interference?
Validated methods include RP-HPLC with Quality by Design (QbD) optimization (e.g., Box-Behnken design for robustness ) and spectrophotometric techniques using chromogenic agents like bromophenol blue (BPB) . For HPLC, factors like mobile phase pH, column type, and flow rate must be optimized to resolve degradation products . Spectrophotometric methods require wavelength selection and stoichiometric validation to avoid interference from excipients . Tartrate quantification in biological or environmental samples may also employ ion-pair chromatography or enzymatic assays, as demonstrated in berry tartrate analysis via HPLC .
Q. How should researchers control for tartrate-specific effects in biochemical assays involving this compound?
Use equimolar concentrations of non-reactive tartrate salts (e.g., sodium potassium tartrate) as negative controls to isolate magnesium-specific effects, as shown in MPO/H₂O₂/Cl⁻ system studies . Buffer solutions without tartrate should also be tested to rule out pH or ionic strength artifacts .
Q. What are key considerations in developing spectrophotometric methods for this compound in tablet formulations?
Key steps include:
- Solvent selection : Polar solvents (e.g., water/methanol mixtures) to enhance drug-BPB complex stability .
- Wavelength optimization : Ensure maximal absorbance at 600–650 nm for BPB-based methods .
- Validation : Linearity (1–20 µg/mL), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize this compound synthesis and formulation?
Apply response surface methodologies (e.g., Box-Behnken or central composite designs) to variables like:
Q. Which statistical approaches are robust for comparing dissolution profiles of this compound formulations?
- Model-independent : f₂ similarity factor (requires ≥50% dissolution in 15–30 min; f₂ > 50 indicates equivalence) .
- Model-dependent : Weibull or Higuchi models to assess release mechanisms (R² > 0.95) .
- ANOVA : Pairwise comparisons of area under the curve (AUC) at multiple timepoints . Note that bioequivalence studies may justify wider dissolution specifications if absorption is not rate-limited .
Q. How does sodium tartrate influence magnesium alloy surface properties in material science applications?
In chemical mechanical polishing (CMP), sodium tartrate (1 wt.%) acts as a corrosion inhibitor by forming stable Mg-tartrate chelates, reducing surface roughness to <5 nm . XPS analysis confirms MgO/Mg(OH)₂ passivation layers, while orthogonal experiments optimize abrasive size (50 nm Al₂O₃) and pH (5.0 with malic acid) .
Q. What factors govern the crystalline structure of this compound during synthesis?
- Reaction conditions : Monoclinic systems dominate at 90°C with excess Sb₂O₃ (1.05:2 molar ratio to tartrate) .
- Additives : Sodium tartrate suppresses nesquehonite (MgCO₃·3H₂O) growth in favor of amorphous phases .
- Characterization : XRD (lattice parameters: a = 0.825 nm, β = 96.65°) and FT-IR (C=O stretch at 1720 cm⁻¹) confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
